molecular formula C11H22N2O2 B14589956 N-Methyl-N~2~-(2-methylpropanoyl)-L-norleucinamide CAS No. 61429-94-5

N-Methyl-N~2~-(2-methylpropanoyl)-L-norleucinamide

Cat. No.: B14589956
CAS No.: 61429-94-5
M. Wt: 214.30 g/mol
InChI Key: XFUNZYDXSYYJEU-VIFPVBQESA-N
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Description

N-Methyl-N~2~-(2-methylpropanoyl)-L-norleucinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group, a 2-methylpropanoyl group, and an L-norleucinamide backbone, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N~2~-(2-methylpropanoyl)-L-norleucinamide typically involves the reaction of L-norleucine with N-methyl-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N~2~-(2-methylpropanoyl)-L-norleucinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or 2-methylpropanoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-N~2~-(2-methylpropanoyl)-L-norleucinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N~2~-(2-methylpropanoyl)-L-norleucinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N~2~-(2-methylpropanoyl)-L-alanine
  • N-Methyl-N~2~-(2-methylpropanoyl)-2-(N-methyl-amino)aniline

Uniqueness

N-Methyl-N~2~-(2-methylpropanoyl)-L-norleucinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

CAS No.

61429-94-5

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

(2S)-N-methyl-2-(2-methylpropanoylamino)hexanamide

InChI

InChI=1S/C11H22N2O2/c1-5-6-7-9(11(15)12-4)13-10(14)8(2)3/h8-9H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t9-/m0/s1

InChI Key

XFUNZYDXSYYJEU-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NC)NC(=O)C(C)C

Canonical SMILES

CCCCC(C(=O)NC)NC(=O)C(C)C

Origin of Product

United States

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